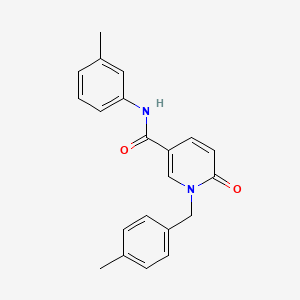![molecular formula C20H23N5O2 B11250316 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11250316.png)
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features a benzodiazole and a hexahydrocinnolin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and hexahydrocinnolin intermediates separately, followed by their coupling through an acetamide linkage.
-
Preparation of Benzodiazole Intermediate
Starting Materials: 1-methyl-1H-1,3-benzodiazole
Reaction Conditions: The benzodiazole intermediate can be synthesized through cyclization reactions involving ortho-diamines and carboxylic acids under acidic conditions.
-
Preparation of Hexahydrocinnolin Intermediate
Starting Materials: Appropriate cyclohexanone derivatives
Reaction Conditions: The hexahydrocinnolin intermediate can be synthesized through hydrogenation reactions of cinnoline derivatives under high pressure and temperature.
-
Coupling Reaction
Starting Materials: Benzodiazole intermediate, hexahydrocinnolin intermediate, acetic anhydride
Reaction Conditions: The final coupling reaction involves the reaction of the benzodiazole and hexahydrocinnolin intermediates with acetic anhydride under reflux conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the hexahydrocinnolin moiety, potentially converting it to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines and alcohols, often under basic conditions.
Major Products Formed
Oxidation: Oxidized benzodiazole derivatives
Reduction: Saturated hexahydrocinnolin derivatives
Substitution: Substituted acetamide derivatives
科学的研究の応用
N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety may interact with nucleic acids or proteins, leading to modulation of their functions. The hexahydrocinnolin moiety may contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
Similar Compounds
- N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE
- N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)PROPIONAMIDE
Uniqueness
N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to the specific combination of the benzodiazole and hexahydrocinnolin moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
特性
分子式 |
C20H23N5O2 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C20H23N5O2/c1-24-17-9-5-4-8-16(17)22-18(24)10-11-21-19(26)13-25-20(27)12-14-6-2-3-7-15(14)23-25/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3,(H,21,26) |
InChIキー |
ZAKMYZMRGKQLQJ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)CN3C(=O)C=C4CCCCC4=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Methoxyphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide](/img/structure/B11250248.png)

![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11250252.png)
![N-(3,4-dimethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11250254.png)
![ethyl 4-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11250266.png)
![N-(4-chlorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11250267.png)
![5-propyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11250271.png)




![N-(3-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11250327.png)
![N-(2,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11250330.png)
